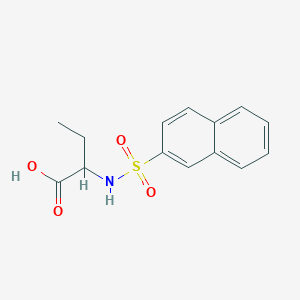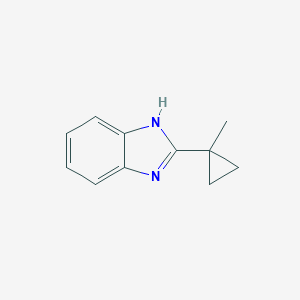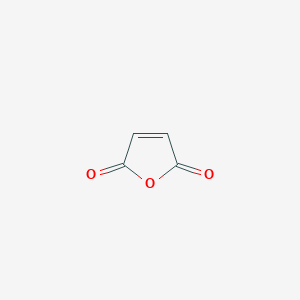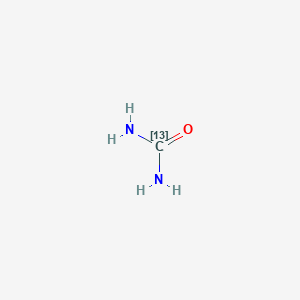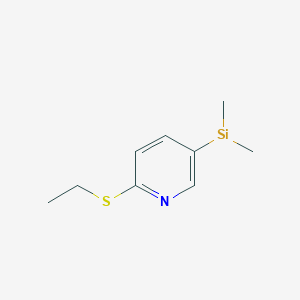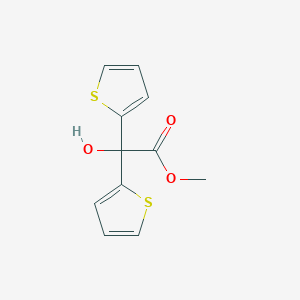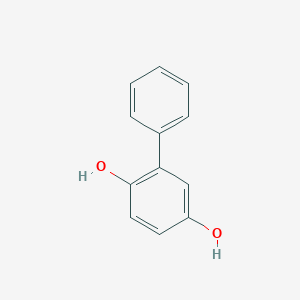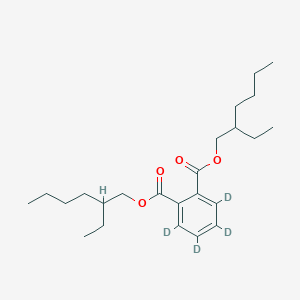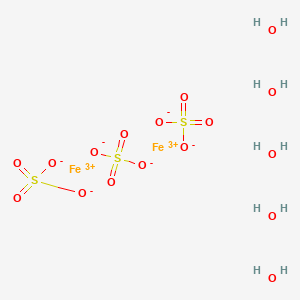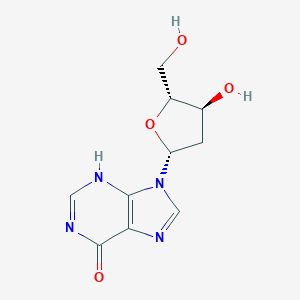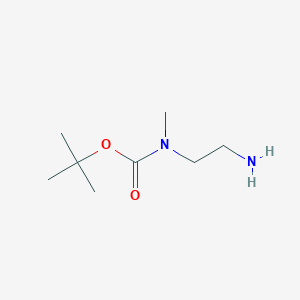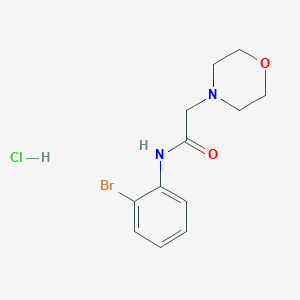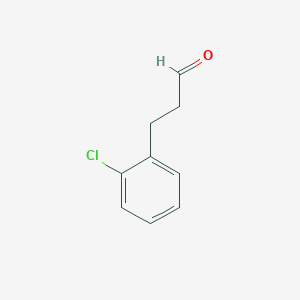
3-(2-Chlorophenyl)propanal
概要
説明
3-(2-Chlorophenyl)propanal is a chemical compound with the molecular formula C9H9ClO . It has a molecular weight of 168.62 . The compound is used for research and development and is not intended for medicinal, household, or other uses .
Molecular Structure Analysis
The InChI code for 3-(2-Chlorophenyl)propanal is 1S/C9H9ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6-7H,3,5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.科学的研究の応用
Molecular Structure and Spectroscopic Studies
- Research on similar chlorophenyl compounds involves studying their molecular structure and spectroscopic properties. For instance, (Sivakumar et al., 2021) analyzed the molecular structure and spectroscopic characteristics of a related compound, offering insights into its stability and charge distribution Sivakumar et al., 2021.
Antimicrobial and Antifungal Activities
- Some chlorophenyl derivatives exhibit antimicrobial and antifungal activities. For example, a study by (Viji et al., 2020) found that a related compound demonstrated antibacterial and antifungal effects Viji et al., 2020.
Nonlinear Optical Properties
- Chlorophenyl compounds can have interesting nonlinear optical properties. A study by (Mary et al., 2014) explored the nonlinear optical properties of a related chlorophenyl compound, indicating potential applications in optical technologies Mary et al., 2014.
Biological Activity and Molecular Docking
- Some chlorophenyl compounds are investigated for their biological activities using molecular docking techniques. Research by (Jayasudha et al., 2020) explored the binding ability of a related compound with various proteins, indicating its potential biological activities Jayasudha et al., 2020.
Luminescent Properties in Complexes
- Chlorophenyl compounds can contribute to the luminescent properties of complexes. A study by (Kunpen, 2015) demonstrated how a related compound influences the luminescent properties of europium ions Kunpen, 2015.
Chemical Reactivity and Electronic Properties
- The chemical reactivity and electronic properties of chlorophenyl compounds are a focus of research, as seen in a study by (Adole et al., 2020), which investigated the electronic and reactive nature of a similar compound Adole et al., 2020.
Potential in Drug Development
- Some chlorophenyl derivatives are explored for their potential in drug development, such as the discovery of a nonpeptide agonist of the GPR14/urotensin-II receptor by (Croston et al., 2002) Croston et al., 2002.
Safety And Hazards
The safety data sheet for a related compound, 3-(3-Chlorophenyl)propionaldehyde, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
特性
IUPAC Name |
3-(2-chlorophenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6-7H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCADRZXDZQALMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618926 | |
| Record name | 3-(2-Chlorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)propanal | |
CAS RN |
157433-36-8 | |
| Record name | 3-(2-Chlorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



